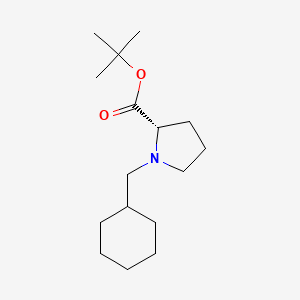
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary in various chemical reactions, allowing for the selective synthesis of chiral compounds. It may also act as a ligand in catalytic reactions, facilitating the formation of specific chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. However, it is believed to be relatively non-toxic and has low environmental impact.
Advantages and Limitations for Lab Experiments
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, has high purity, and is stable under a range of conditions. However, its use may be limited by its high cost and limited availability.
Future Directions
There are several potential future directions for research on tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. These include further studies on its potential applications as a chiral building block in the synthesis of biologically active compounds, as well as its use as a ligand in catalytic reactions. Additionally, research could focus on developing more cost-effective and environmentally friendly synthesis methods for this compound.
Synthesis Methods
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate can be synthesized through a multistep reaction process involving the use of various reagents and solvents. The synthesis method involves the condensation of tert-butyl 2-oxocyclohexanecarboxylate with (S)-proline in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the esterification of the resulting carboxylic acid with tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in catalytic asymmetric reactions, as well as a reagent in the synthesis of natural products.
properties
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

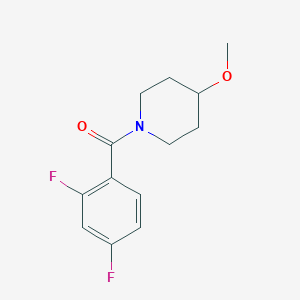

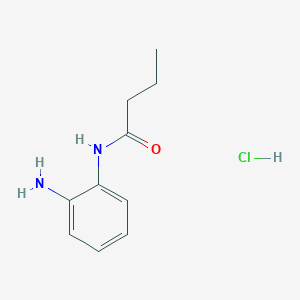
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
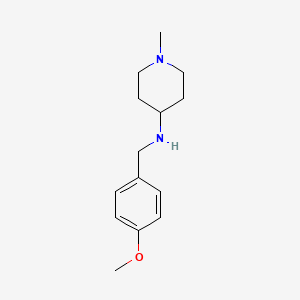

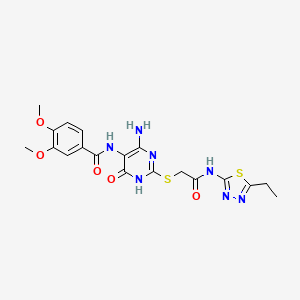
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
